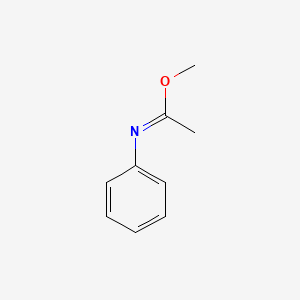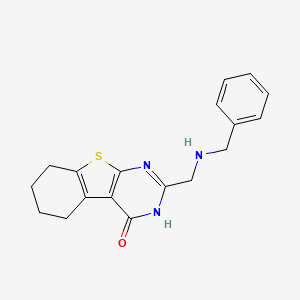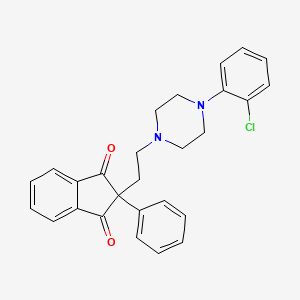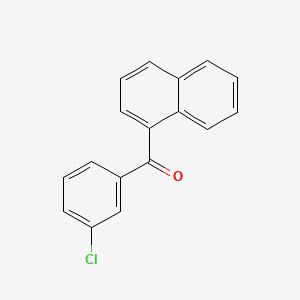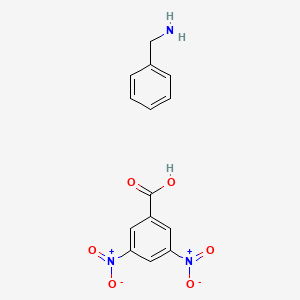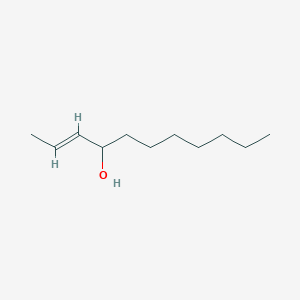
2-Undecen-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Undecen-4-ol is an organic compound with the molecular formula C11H22O. It is an aliphatic alcohol characterized by the presence of a double bond between the second and third carbon atoms and a hydroxyl group on the fourth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
2-Undecen-4-ol can be synthesized through several methods. One common synthetic route involves the conversion of 1-undecen-4-ol into its benzyl ether by reacting it with benzyl chloride in the presence of sodium hydride (NaH). The benzyl ether is then oxidized using a ruthenium catalyst to form the corresponding aldehyde. This aldehyde is treated with ethylene glycol in the presence of pyridinium p-toluenesulfonate to produce 2-(2’-benzyloxynonyl)-1,3-dioxolane. Deprotection of the benzyloxy group and mesylation followed by treatment with sodium methyl mercaptide and cleavage of the 1,3-dioxolane group yields this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
化学反应分析
Types of Reactions
2-Undecen-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-undecenal or 2-undecenoic acid.
Reduction: Formation of 2-undecanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
2-Undecen-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
作用机制
The mechanism of action of 2-Undecen-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and biological activity. For instance, the compound can interact with cellular membranes, leading to changes in membrane fluidity and permeability. Additionally, it can modulate enzyme activity and signaling pathways, contributing to its biological effects .
相似化合物的比较
Similar Compounds
2-Undecenal: An aldehyde with a similar structure but with an aldehyde group instead of a hydroxyl group.
2-Undecanol: A saturated alcohol with a similar carbon chain length but without the double bond.
2-Decen-1-ol: A similar compound with a double bond and hydroxyl group but with a shorter carbon chain.
Uniqueness
2-Undecen-4-ol is unique due to the presence of both a double bond and a hydroxyl group, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C11H22O |
|---|---|
分子量 |
170.29 g/mol |
IUPAC 名称 |
(E)-undec-2-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-3-5-6-7-8-10-11(12)9-4-2/h4,9,11-12H,3,5-8,10H2,1-2H3/b9-4+ |
InChI 键 |
CTPCMVYYXSEEPM-RUDMXATFSA-N |
手性 SMILES |
CCCCCCCC(/C=C/C)O |
规范 SMILES |
CCCCCCCC(C=CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


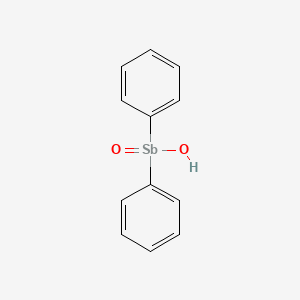
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699382.png)

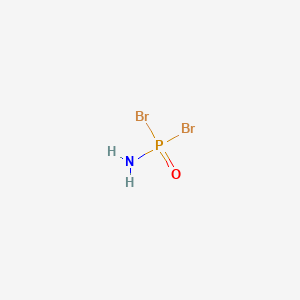

![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
